molecular formula C15H21F3O3S B125391 3,5-Di-tert-butylphenyl trifluoromethanesulfonate CAS No. 155064-25-8

3,5-Di-tert-butylphenyl trifluoromethanesulfonate

Cat. No.: B125391
CAS No.: 155064-25-8
M. Wt: 338.4 g/mol
InChI Key: NMKZEDAODGHHEC-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylphenyl trifluoromethanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C15H21F3O3S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

CAS No.

155064-25-8

Molecular Formula

C15H21F3O3S

Molecular Weight

338.4 g/mol

IUPAC Name

(3,5-ditert-butylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C15H21F3O3S/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)21-22(19,20)15(16,17)18/h7-9H,1-6H3

InChI Key

NMKZEDAODGHHEC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(C)(C)C

Pictograms

Irritant

Synonyms

3 5-DI-TERT-BUTYLPHENYL TRIFLUOROMETHAN&

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Molecules of the present invention can be synthesized using well-known organic synthesis methods. FIG. 8 shows a method for synthesizing a molecule belonging to the subclass shown in FIG. 6 according to one embodiment of the present invention. A detailed description of the organic synthesis is described below in an experimental subsection called “Synthesis of 1,4-bis[3′,5′-di-tert-butylphenylethynyl]-5-methyl-2-methoxycarbonylbenzene.” The organic synthesis includes adding nitric acid and water to a solution of 2,5-dibromo-p-xylene 802, which is refluxed to obtain in solution 2,5-dibromo-4-methylbenzoic acid 804. Methanol and concentrated sulfuric acid are added to the solution of 2,5-dibromo-4-methylbenzoic acid 804, which is refluxed to obtain a solution of methyl 2,5-dibromo-4-methylbenzoate 806. In a separate part of the synthesis, trifluoromethanesulfonic anhydride and pyridine are added to a solution of 3,5-di-tert-butylphenol 808 and the solution is warmed to room temperature to obtain 3,5-di-tert-butylphenyl triflate 810. A solution of 3,5-di-tert-butylphenyl triflate 810, PdCl2, (PPH3)2, CuI, tetrabutylammonium iodide, and trimethylsilylacetylene are stirred to obtain 1-[3′,5′-di-tert-butylphenyl-2-trimethylsilylacetylene 812. Combining 1-[3′,5′-di-tert-butylphenyl-2-trimethylsilylacetylene 812, methyl 2,5-dibromo-4-methylbenzoate 806, PdCl2, (PPH3)2, CuI, triethylamine, tetrahydrofuran, and tetrabutylammonium fluoride and stirring at room temperature yields the desired molecule 1,4-bis[3′,5′-di-tert-butylphenylethynyl]-5-methyl-2-methoxycarbonylbenzene 814.
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